molecular formula C9H11BrClN B1380934 1-(5-bromo-2-chlorophenyl)-N,N-dimethylmethanamine CAS No. 861967-07-9

1-(5-bromo-2-chlorophenyl)-N,N-dimethylmethanamine

Cat. No.: B1380934
CAS No.: 861967-07-9
M. Wt: 248.55 g/mol
InChI Key: MPMUIHRVXXDPLW-UHFFFAOYSA-N
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Description

1-(5-Bromo-2-chlorophenyl)-N,N-dimethylmethanamine is an organic compound characterized by the presence of bromine and chlorine atoms attached to a phenyl ring, along with a dimethylmethanamine group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(5-bromo-2-chlorophenyl)-N,N-dimethylmethanamine typically involves the following steps:

    Starting Material: The synthesis begins with 5-bromo-2-chlorobenzaldehyde.

    Reductive Amination: The aldehyde group is subjected to reductive amination using N,N-dimethylamine and a reducing agent such as sodium triacetoxyborohydride. This step results in the formation of the desired amine compound.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions: 1-(5-Bromo-2-chlorophenyl)-N,N-dimethylmethanamine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding N-oxides or reduction to form secondary amines.

Common Reagents and Conditions:

    Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.

    Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Major Products:

    Substitution Products: Depending on the nucleophile, various substituted derivatives can be obtained.

    Oxidation Products: N-oxides and other oxidized derivatives.

    Reduction Products: Secondary amines and other reduced forms.

Scientific Research Applications

1-(5-Bromo-2-chlorophenyl)-N,N-dimethylmethanamine has several scientific research applications:

    Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.

    Organic Synthesis: The compound is used in the synthesis of complex organic molecules, serving as an intermediate in various synthetic pathways.

    Biological Studies: It is employed in studies investigating the interaction of amine compounds with biological targets, such as enzymes and receptors.

Mechanism of Action

The mechanism of action of 1-(5-bromo-2-chlorophenyl)-N,N-dimethylmethanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of bromine and chlorine atoms can influence the compound’s binding affinity and selectivity towards these targets. The dimethylmethanamine group can participate in hydrogen bonding and other interactions, contributing to the compound’s overall activity.

Comparison with Similar Compounds

    1-(5-Bromo-2-chlorophenyl)-1-(4-ethoxyphenyl)ethane: This compound shares a similar phenyl ring structure with bromine and chlorine substituents but differs in the presence of an ethoxyphenyl group.

    5-Bromo-2-aryl benzimidazoles: These compounds also contain bromine and chlorine atoms on an aromatic ring and are studied for their biological activities.

Uniqueness: 1-(5-Bromo-2-chlorophenyl)-N,N-dimethylmethanamine is unique due to the presence of the dimethylmethanamine group, which imparts distinct chemical and biological properties. This structural feature differentiates it from other similar compounds and contributes to its specific applications in research and industry.

Biological Activity

1-(5-bromo-2-chlorophenyl)-N,N-dimethylmethanamine, also known by its CAS number 861967-07-9, is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis, structure-activity relationships (SAR), and relevant case studies.

The compound has the following chemical properties:

PropertyValue
Molecular FormulaC₉H₁₁BrClN
Molecular Weight248.547 g/mol
Density1.4 ± 0.1 g/cm³
Boiling Point255.4 ± 25.0 °C at 760 mmHg
Flash Point108.3 ± 23.2 °C
LogP3.28

Synthesis and Structure-Activity Relationships

The synthesis of this compound involves various chemical reactions that modify the core structure to enhance biological activity. Research indicates that substituents on the phenyl ring significantly influence the compound's potency against various biological targets.

Key Findings from SAR Studies:

  • Substituent Effects: The introduction of bulky or hydrophobic groups at the para-position of the phenyl ring enhances inhibitory activity against specific targets, such as Zika virus protease (ZVpro) . For instance, compounds with thiophene or furan groups showed increased potency.
  • Dimethylation: Masking primary amine groups with dimethyl groups has been shown to improve activity, suggesting that steric hindrance plays a role in binding affinity .
  • Activity Variability: The IC50 values for various derivatives indicate significant variability in biological activity, with some compounds showing IC50 values as low as 0.39 μM against ZVpro .

Antiviral Activity

Research has highlighted the antiviral properties of this compound, particularly its inhibition of Zika virus protease:

  • Inhibitory Concentrations: The compound demonstrated an IC50 value of 0.39 μM, indicating strong antiviral potential .
  • Mechanism of Action: The mechanism involves allosteric inhibition of the Zika virus protease, which is critical for viral replication .

Neurotransmitter Interaction

Studies suggest that derivatives of this compound may interact with serotonin transporters (SERT):

  • SERT Binding Affinity: Compounds structurally related to this compound have been evaluated for their binding affinity to SERT, indicating potential applications in treating mood disorders .

Case Studies and Experimental Evaluations

Several experimental studies have evaluated the biological activity of this compound and its derivatives:

  • Anticancer Activity: In vitro studies have assessed the effects on human non-small cell lung cancer (A549) cells, where certain derivatives showed promising results in inhibiting cell growth and inducing apoptosis through mitochondrial pathways .
  • Serotonin Transporter Ligands: A series of diphenyl ether derivatives related to this compound were synthesized and evaluated for their potential as imaging agents targeting SERT, showcasing the versatility of similar structures in pharmacological applications .

Properties

IUPAC Name

1-(5-bromo-2-chlorophenyl)-N,N-dimethylmethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11BrClN/c1-12(2)6-7-5-8(10)3-4-9(7)11/h3-5H,6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPMUIHRVXXDPLW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CC1=C(C=CC(=C1)Br)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11BrClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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